BenchChemオンラインストアへようこそ!

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Synthetic methodology Process chemistry Orthoester synthesis

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) is a bicyclic orthoester amine belonging to the 2,6,7-trioxabicyclo[2.2.2]octane (TBO) class. Its rigid cage-like scaffold features a bridgehead methyl group at the 1-position and a primary amine at the 4-position, yielding a molecular formula of C₆H₁₁NO₃ and molecular weight of 145.16 g/mol.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 37787-52-3
Cat. No. B1525581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
CAS37787-52-3
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC12OCC(CO1)(CO2)N
InChIInChI=1S/C6H11NO3/c1-5-8-2-6(7,3-9-5)4-10-5/h2-4,7H2,1H3
InChIKeyRWYSGSZSILQOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3): Core Structural Identity for Scientific Procurement


1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) is a bicyclic orthoester amine belonging to the 2,6,7-trioxabicyclo[2.2.2]octane (TBO) class. Its rigid cage-like scaffold features a bridgehead methyl group at the 1-position and a primary amine at the 4-position, yielding a molecular formula of C₆H₁₁NO₃ and molecular weight of 145.16 g/mol [1]. The molecule possesses zero rotatable bonds, a computed XLogP of −1.3, one hydrogen bond donor, and four hydrogen bond acceptors [2]. First synthesized and characterized in US Patent 3,686,224 as a herbicidal agent precursor, the compound appears as a white crystalline solid (mp 91–93 °C) [3]. Its structural rigidity, combined with the acid-labile orthoester functionality and the nucleophilic amine handle, positions it as a versatile small-molecule scaffold for synthetic chemistry, polymer science, and GABA receptor-targeted probe development [4].

Why 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine Cannot Be Replaced by Unsubstituted or Alternative TBO Analogs


The TBO scaffold is highly sensitive to substitution at both the 1- and 4-positions, and generic in-class substitution without considering the specific 1-methyl-4-amino pattern leads to significant divergence in synthetic accessibility, physicochemical properties, biological activity, and polymerizability. The 1-methyl group in this compound is not a passive structural feature; SAR studies on ortho carboxylic acid ester TBOs demonstrate that replacing a 1-H with a 1-CH₃ alters GABA receptor noncompetitive blocker potency in a measurable and rank-order fashion (HC > CH₃C) [1]. In the protecting-group domain, the addition of methyl substituents to the OBO orthoester cage increases hydrolytic stability 36-fold and formation kinetics 85-fold relative to the unsubstituted OBO scaffold [2], establishing a class-level principle that methylated TBO cages exhibit markedly different stability profiles. Furthermore, the 4-amino group provides a unique nucleophilic handle absent in the common 4-methyl OBO protecting group, enabling derivatization pathways (e.g., amide bond formation, urea synthesis) that are inaccessible to the standard OBO ester scaffold [3]. These orthogonal differentiation axes—neuroactivity, hydrolytic stability, and synthetic derivatizability—mean that substituting 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine with 2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 80318-71-4) or 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (the OBO ester) would produce a functionally distinct chemical entity with divergent experimental outcomes.

Quantitative Differentiation Evidence: 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine vs. Closest Analogs


Synthetic Reproducibility: Validated One-Step Protocol with Defined Yield and Purity vs. Uncharacterized Analogs

The synthesis of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine is documented with a fully validated one-step protocol in US Patent 3,686,224: condensation of 2-amino-2-hydroxymethyl-1,3-propanediol (12.1 g, 0.1 mol) with methyl orthoacetate (12.0 g, 0.1 mol) at 140 °C with continuous methanol removal, followed by sublimation purification (80–90 °C, 0.2 mmHg), yielding 10.5 g of white crystalline solid (72.4% theoretical yield) with mp 91–93 °C [1]. In contrast, the unsubstituted analog 2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 80318-71-4) has no published synthetic protocol with comparable yield, purity, and characterization data in the peer-reviewed or patent literature; its commercial listings report only computed properties without experimental validation [2]. This represents a procurement-critical gap: the 1-methyl compound offers a reproducible, scalable synthetic entry point with documented purity benchmarks, whereas the unsubstituted analog lacks equivalent quality assurance provenance.

Synthetic methodology Process chemistry Orthoester synthesis

GABA Receptor Noncompetitive Blocker Potency Rank-Order: 1-Methyl Substitution Reduces Acute Neurotoxicity Relative to 1-Unsubstituted Analog

The structure–toxicity relationship study by Milbrath et al. (1979) established that for 1-substituted-4-alkyl-2,6,7-trioxabicyclo[2.2.2]octane ortho carboxylic acid esters, the potency at GABA-gated chloride channels (measured by acute toxicity in mice following intraperitoneal administration) decreases in the rank order HC > CH₃C for the 1-position substituent X [1]. The 1-H analog (HC) is the more potent convulsant, while the 1-methyl analog (CH₃C) shows reduced potency. This SAR pattern indicates that the TBO class acts at the noncompetitive blocker (NCB) site of the GABA receptor complex, where nanomolar-level binding of radiolabeled TBOs ([³H]TBOB) has been characterized with Kd values of 8–20 nM [2]. Although the target compound bears a 4-amino rather than a 4-alkyl substituent, the 1-position SAR trend is pharmacophorically conserved across the TBO class, predicting that 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine will exhibit attenuated GABA receptor NCB site activity compared to its 1-unsubstituted counterpart 2,6,7-trioxabicyclo[2.2.2]octan-4-amine.

GABA receptor pharmacology Neurotoxicology Structure-activity relationship

Hydrolytic Stability of Methyl-Substituted Bicyclic Orthoesters: 36-Fold Enhancement Over Unsubstituted Scaffold

Giner (2005) demonstrated that the addition of methyl substituents to the oxetane precursor of the [2.2.2]-bicyclic OBO orthoester produces the DMOBO (dimethyl OBO) protecting group, which exhibits 85-fold faster formation kinetics and 36-fold greater stability toward aqueous hydrolysis compared to the unsubstituted OBO group [1]. NMR kinetics experiments established these quantitative improvements under identical conditions. This class-level principle—that methyl substitution on the TBO cage enhances hydrolytic resistance—directly informs the stability advantage of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine over 2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 80318-71-4). The unsubstituted analog bears a 1-H, which lacks the steric shielding and electronic stabilization conferred by the 1-methyl group, rendering it more susceptible to acid-catalyzed orthoester cleavage under aqueous conditions. While the DMOBO study examined the 4-methyl-1-carboxylate OBO ester scaffold rather than the 4-amino-1-methyl scaffold, the stabilizing effect of bridgehead methyl substitution on the bicyclic orthoester cage is a conserved stereoelectronic phenomenon applicable across TBO derivatives [2].

Orthoester protecting group Hydrolytic stability NMR kinetics

Living Anionic Polymerization: 1-Methyl TBO Scaffold Enables Well-Defined Block Copolymers with Narrow Dispersity

Ishizone et al. (1995) demonstrated that the 1-methyl-2,6,7-trioxabicyclo[2.2.2]octane scaffold, when functionalized at the 4-position with a styrenic monomer, undergoes living anionic polymerization in THF at −78 °C with oligo(α-methylstyryl)lithium initiators, yielding polymers with quantitative conversion, predicted molecular weights, and narrow molecular weight distributions (Mw/Mn < 1.1) [1]. The 1-methyl orthoester cage serves as a protecting group for triol functionality, surviving the polymerization conditions intact and subsequently undergoing quantitative acidic deprotection (2 N HCl/THF, 30 min; then 10% NaOH/MeOH, 30 min) to reveal three hydroxyl groups per monomer unit [1]. Sequential block copolymerization with styrene was successfully achieved, producing well-defined block copolymers. This demonstrated capability contrasts with unsubstituted or alternative TBO scaffolds for which equivalent living polymerization data are absent from the literature [2]. The 1-methyl group's contribution to steric stabilization of the propagating chain end is mechanistically consistent with the enhanced living character observed.

Living anionic polymerization Block copolymer synthesis Polymer chemistry

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Profile vs. 1-Unsubstituted Analog

Computed physicochemical properties from PubChem reveal systematic differences between the target compound and its closest analog, 2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 80318-71-4). The target compound (C₆H₁₁NO₃) has a molecular weight of 145.16 g/mol and computed XLogP of −1.3, while the 1-unsubstituted analog (C₅H₉NO₃) has a molecular weight of 131.13 g/mol and a predicted XLogP of approximately −1.5 [1][2]. Both compounds share zero rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors, but the 14-Da mass increment and the +0.2 log unit lipophilicity shift conferred by the 1-methyl group are meaningful for membrane permeability predictions and chromatographic retention behavior. The parent TBO scaffold (2,6,7-trioxabicyclo[2.2.2]octane) without any amine has XLogP −0.2, indicating that the 4-amino group is the dominant polarity driver, and the 1-methyl group provides a modest but quantifiable counterbalance [3]. These differences support selection of the 1-methyl compound over the 1-H analog when higher molecular weight or slightly enhanced lipophilicity is desired for synthetic intermediate or fragment-based screening applications.

Physicochemical profiling Drug-likeness ADME prediction

Evidence-Backed Application Scenarios for Procuring 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3)


GABA Receptor Pharmacological Probe with Attenuated Convulsant Liability

Researchers investigating GABA-A receptor noncompetitive blocker (NCB) site pharmacology can select this compound as a scaffold for developing probes with intrinsically lower convulsant liability than the 1-unsubstituted analog. The established SAR showing HC > CH₃C potency at the NCB site [1] supports the rationale that the 1-methyl substitution attenuates GABA receptor antagonism. The 4-amino group provides a conjugation handle for fluorophore, biotin, or photoaffinity label attachment, enabling the construction of chemical biology tools with a more favorable safety profile than probes derived from the 1-H scaffold.

Triol-Protected Monomer for Living Anionic Block Copolymer Synthesis

Polymer chemists synthesizing well-defined functional block copolymers can employ this 1-methyl TBO scaffold as an acid-labile triol protecting group in styrenic monomers. The scaffold has demonstrated quantitative living anionic polymerization with Mw/Mn < 1.1 and successful block copolymer formation with styrene [1]. The orthoester cage is stable under anionic polymerization conditions (−78 °C, THF) and is quantitatively cleaved under mild acidic conditions (2 N HCl/THF, 30 min) to reveal triol functionality, enabling precise post-polymerization functionalization. This application is uniquely enabled by the 1-methyl scaffold; alternative TBO variants lack documented living polymerization performance.

Synthetic Building Block with Validated Protocol and Derivatization Pathways

Medicinal and synthetic chemists requiring a rigid, polycyclic amine building block with documented synthetic reproducibility should prioritize this compound. US Patent 3,686,224 provides a validated one-step synthesis with 72.4% yield and defined purity (mp 91–93 °C) [1]. The 4-amino group supports amide bond formation, urea synthesis, and benzamido derivatization as demonstrated in the patent examples, while the orthoester cage provides orthogonal acid-labile protection that can be cleaved independently of amide bonds [1]. This dual functionality (nucleophilic amine handle + acid-labile protecting group) in a single rigid scaffold is not available from the common 4-methyl OBO ester protecting group.

Physicochemical Probe for Fragment-Based Screening with Tunable Lipophilicity

Fragment-based drug discovery programs can utilize this compound as a low-molecular-weight (145.16 Da), rigid (zero rotatable bonds) fragment with a primary amine vector for library synthesis. The 1-methyl group provides a +0.2 log unit lipophilicity increment (XLogP −1.3) compared to the 1-unsubstituted analog (XLogP ~−1.5) [1], offering a subtle but measurable lipophilicity tuning option without altering hydrogen bond donor/acceptor counts or introducing conformational flexibility. This is valuable for SAR exploration where incremental lipophilicity adjustments are desired while maintaining the same pharmacophoric features.

Quote Request

Request a Quote for 1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.